Tert-butyl 4-aminobutyl(methyl)carbamate

Catalog No.
S672464
CAS No.
144222-23-1
M.F
C10H22N2O2
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-aminobutyl(methyl)carbamate

CAS Number

144222-23-1

Product Name

Tert-butyl 4-aminobutyl(methyl)carbamate

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-methylcarbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3

InChI Key

CIZQQISFIQZTDF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCCCN

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCN

Application in Synthesis

Field: Organic Chemistry

Summary of the Application: Tert-butyl 4-aminobutyl(methyl)carbamate is used in the synthesis of various organic compounds. It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Methods of Application: The specific methods of application can vary depending on the target compound. In general, this compound can be used as a reagent in palladium-catalyzed reactions .

Results or Outcomes: The use of Tert-butyl 4-aminobutyl(methyl)carbamate in these reactions has been shown to successfully synthesize the desired compounds .

Application in Neurological Research

Field: Neurology

Summary of the Application: Tert-butyl 4-aminobutyl(methyl)carbamate has been studied for its potential use in neurological research. In vitro studies suggested that this compound can act as both a β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Methods of Application: This compound was tested in vitro, likely using neuronal cell cultures .

Results or Outcomes: The compound was found to inhibit both β-secretase and acetylcholinesterase, potentially preventing the aggregation of amyloid beta peptide and the formation of fibrils .

Application in Suzuki Reaction

Summary of the Application: Tert-butyl 4-aminobutyl(methyl)carbamate is used in the Suzuki reaction, a type of cross-coupling reaction, to synthesize various organic compounds .

Methods of Application: The compound is used as a reagent in the Suzuki reaction, which is a type of palladium-catalyzed cross-coupling reaction .

Results or Outcomes: The use of Tert-butyl 4-aminobutyl(methyl)carbamate in the Suzuki reaction has been shown to successfully synthesize the desired compounds .

Application in Preparation of Pharmacologically Active Compounds

Field: Pharmacology

Summary of the Application: Tert-butyl 4-aminobutyl(methyl)carbamate is used in the preparation of pharmacologically active compounds. It has been used in the preparation of spermidine analogues and in the introduction of a C4-spacer .

Methods of Application: The specific methods of application can vary depending on the target compound. In general, this compound can be used as a reagent in various chemical reactions .

Tert-butyl 4-aminobutyl(methyl)carbamate is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of approximately 202.298 g/mol. It is classified under carbamates, which are esters or salts of carbamic acid. This compound is characterized by its tert-butyl group, which enhances its lipophilicity and stability, making it useful in various applications. The compound appears as a liquid with a density of about 0.972 g/cm³ and has a boiling point of approximately 276.6 °C .

There is no known mechanism of action specific to Tert-Butyl 4-Aminobutyl(methyl)carbamate. As mentioned earlier, similar molecules with Boc protecting groups are often intermediates and may not have a specific biological function.

  • Carbamates: Some carbamate compounds can be cholinesterase inhibitors, which can affect the nervous system. However, the impact of this specific molecule is unknown and requires further investigation.
  • Organic compound: Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood.
Typical of carbamates, including hydrolysis, where it reacts with water to form the corresponding amine and carbamic acid. Additionally, it may participate in nucleophilic substitution reactions due to the presence of the amino group, allowing for further functionalization or derivatization. The stability of the tert-butyl group also influences its reactivity, often making it less susceptible to certain nucleophilic attacks compared to less sterically hindered carbamates .

The synthesis of tert-butyl 4-aminobutyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminobutyl methylamine under controlled conditions. This method can be optimized by varying the reaction temperature and solvent to enhance yield and purity. Alternative synthesis routes may include the use of protective group strategies to selectively introduce the tert-butyl group while minimizing side reactions .

Example Synthesis Reaction

text
tert-Butyl carbamate + 4-Aminobutyl methylamine → Tert-butyl 4-aminobutyl(methyl)carbamate

Tert-butyl 4-aminobutyl(methyl)carbamate finds applications in various fields including:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Agriculture: Potential use as a pesticide or herbicide component due to its antimicrobial properties.
  • Material Science: In the development of polymers or coatings where enhanced stability and lipophilicity are desired .

Interaction studies involving tert-butyl 4-aminobutyl(methyl)carbamate have focused on its compatibility with various biological systems. Preliminary research indicates that it may interact favorably with certain cellular components, enhancing its potential as a drug delivery agent or therapeutic compound. Further studies are required to elucidate these interactions fully and assess their implications for safety and efficacy in practical applications .

Similar compounds to tert-butyl 4-aminobutyl(methyl)carbamate include:

Comparison Table

Compound NameKey FeaturesUnique Aspects
Tert-butyl N-(4-aminobutyl)carbamateLacks methyl groupMore reactive due to less steric hindrance
N-Boc-1,4-diaminobutaneCommonly used in organic synthesisNo tert-butyl group
N-methyl-N-(tert-butoxycarbonyl)-1,4-butanediamineContains methyl substitutionDifferent functional groups

Tert-butyl 4-aminobutyl(methyl)carbamate stands out due to its unique combination of structural features that enhance its stability and potential biological activity compared to these similar compounds .

Tert-butyl 4-aminobutyl(methyl)carbamate (CAS: 144222-23-1) emerged as part of the broader development of carbamate chemistry, particularly within the context of protection chemistry strategies. The compound represents an evolution in the application of tert-butyloxycarbonyl (BOC) protection chemistry, which was originally introduced in the late 1950s. The development of this specific compound reflects the ongoing refinement of protection strategies in organic synthesis, particularly for compounds containing both primary and secondary amine functionalities.

The historical significance of this compound lies in its relationship to the BOC protection group methodology, which revolutionized peptide synthesis and other complex organic synthesis pathways by allowing selective protection of nitrogen-containing functional groups. As synthetic organic chemistry advanced through the latter half of the 20th century, derivatives like tert-butyl 4-aminobutyl(methyl)carbamate became increasingly important for achieving selective transformations in multifunctional molecules.

Significance in Carbamate Chemistry Research

The carbamate functional group represents a critical structural motif in medicinal chemistry and drug development. Tert-butyl 4-aminobutyl(methyl)carbamate exemplifies the utility of carbamates in research contexts, offering a blend of stability and reactivity that makes it valuable for synthetic applications. The compound's significance in carbamate chemistry research stems from several key aspects:

  • Structural versatility: The N-methyl carbamate functionality provides distinct reactivity compared to non-methylated analogs
  • Dual functionality: The presence of both protected (carbamate) and free amine groups enables selective transformations
  • Conformational properties: The N-methylation influences the rotational barriers and conformational preferences of the carbamate group
  • Stability profile: Enhanced stability compared to simple carbamates due to the N-methyl substitution pattern

Research into carbamate compounds like tert-butyl 4-aminobutyl(methyl)carbamate has revealed their importance beyond synthetic utility, with carbamates themselves demonstrating biological activity. The carbamate group's structural similarity to amides contributes to its functionality in biological systems, making compounds containing this group particularly relevant for pharmaceutical research.

Role in Protection Chemistry Methodologies

Tert-butyl 4-aminobutyl(methyl)carbamate exemplifies sophisticated protection chemistry strategies, particularly in contexts requiring differential protection of multiple amine groups. The compound incorporates the widely-utilized tert-butyloxycarbonyl (BOC) protecting group, which is known for its acid-lability and stability under basic conditions.

The protection strategy embodied in this compound offers several methodological advantages:

  • Orthogonal deprotection: The BOC group can be selectively removed under acidic conditions while leaving many other protecting groups intact
  • Mild installation conditions: The protected amine can be prepared under mild conditions using reagents like di-tert-butyl dicarbonate (Boc₂O)
  • Selective functionalization: The free primary amine remains available for further reactions while the secondary amine is protected
  • Compatibility: The protection scheme is compatible with a wide range of functional groups and reaction conditions

The mechanism of BOC protection and deprotection is particularly noteworthy. Protection typically involves nucleophilic attack of the amine on an activated carbonate like Boc₂O, while deprotection occurs through acid-catalyzed formation of a tert-butyl cation, followed by decarboxylation. This reaction sequence provides a clean and predictable method for selective amine protection and deprotection, essential for complex molecular synthesis.

Conformational Dynamics and Stability

Tert-butyl 4-aminobutyl(methyl)carbamate exhibits complex conformational behavior characteristic of carbamate compounds, with distinct dynamic properties that influence its chemical reactivity and stability. The carbamate functional group demonstrates significant conformational flexibility due to the presence of both nitrogen and oxygen heteroatoms within the conjugated system [1] [2].

The compound exists as a mixture of syn and anti rotamers, with the anti-rotamer typically being favored by approximately 1.0-1.5 kcal/mol due to steric and electrostatic factors [3] [4]. This energy difference is relatively small compared to structurally analogous amides, resulting in a more balanced rotamer equilibrium. For Boc-protected amino acid derivatives, including tert-butyl 4-aminobutyl(methyl)carbamate, the syn/anti rotamer ratio approaches approximately 50:50, making carbamates optimal conformational switches in molecular devices [3] [4].

The conformational dynamics are primarily governed by the rotational barrier about the carbamate carbon-nitrogen bond, which ranges from 12-16 kcal/mol [5] [6]. This barrier is significantly lower than that observed for structurally related amides, attributed to the presence of the additional oxygen atom in the carboxyl group, which introduces steric and electronic perturbations that reduce the double-bond character of the carbon-nitrogen bond [3] [7].

The carbamate backbone consistently adopts a planar conformation due to extended delocalization of π-electrons along the oxygen-carbon-nitrogen system [1] [2]. This planarity is enforced by the pseudo-double bond character of the carbamate motif, where the oxygen, carbonyl carbon, and nitrogen atoms remain coplanar. Molecular orbital calculations reveal delocalization of the highest occupied molecular orbitals along the heteroatom-carbon-heteroatom system, supporting the restriction of rotation around the formal single σ bond [1].

Rotamer Behavior and Isomerization Pathways

The rotamer behavior of tert-butyl 4-aminobutyl(methyl)carbamate is characterized by multiple isomerization pathways that involve both rotation and inversion mechanisms. Unlike peptides, which predominantly adopt trans configurations, carbamates can stabilize cis configurations at relatively low energies [1] [2] [8]. The lowest energy cis conformer has been identified at only 1.27 kcal/mol above the global minimum, indicating significant accessibility of cis configurations in solution [1].

The isomerization pathways involve rotation-inversion mechanisms where all rotational transition state structures feature nitrogen pyramidalization, whereas the energy minima contain essentially sp2-hybridized nitrogen [9] [10]. This phenomenon occurs through synergistic interplay between nitrogen lone pair/carbonyl group repulsion minimization, negative hyperconjugation effects, and intramolecular through-space electrostatic stabilization [9] [10].

Two distinct rotamerization pathways have been identified: Path A involves initial rotation about the carbon-nitrogen bond, while Path B proceeds through nitrogen inversion followed by rotation [9]. The energetics of these pathways must be evaluated using Boltzmann statistics to determine the predicted experimental rotational barrier, as multiple transition states contribute to the overall isomerization process [9] [10].

Temperature-dependent studies reveal that the proportion of syn-rotamers increases with concentration, supporting the existence of aggregation processes mediated by intermolecular hydrogen bonding [4]. The rotamer equilibrium is significantly influenced by solvent polarity, pH, and the presence of hydrogen bonding species, making carbamates sensitive to environmental conditions [3] [4].

Structure-Reactivity Correlations

Nucleophilic Attack Patterns

The nucleophilic attack patterns of tert-butyl 4-aminobutyl(methyl)carbamate are primarily centered on the electrophilic carbonyl carbon, which exhibits enhanced reactivity compared to simple amides due to the presence of the additional oxygen atom in the carbamate structure [3] [7]. The carbonyl carbon maintains partial positive charge character, making it highly susceptible to nucleophilic attack by various nucleophiles [2] [11].

The enhanced electrophilicity of the carbamate carbonyl results from the electron-withdrawing effect of the alkoxy group, which reduces electron density at the carbonyl carbon [3] [12]. This electronic perturbation makes carbamates more reactive toward nucleophiles than structurally analogous amides, enabling spontaneous reactions with nucleophilic species under mild conditions [3] [7].

Enamide and enecarbamate derivatives demonstrate unique nucleophilic behavior, where the nitrogen atom bearing a hydrogen substituent can act as a nucleophile in the presence of appropriate Lewis acid catalysts [13]. The nucleophilic addition reactions proceed through concerted mechanisms involving hydrogen-bonded cyclic transition states, leading to high diastereoselectivity [13].

The nucleophilic attack patterns are modulated by the steric bulk of the tert-butyl group, which provides steric hindrance around the carbonyl center. This steric effect influences the approach angle of nucleophiles and can affect the regioselectivity of nucleophilic addition reactions . The 4-aminobutyl chain provides additional nucleophilic sites through the terminal amino group, creating multiple reactive centers within the molecule .

Electrophilic Reaction Profiles

The electrophilic reaction profiles of tert-butyl 4-aminobutyl(methyl)carbamate involve multiple reactive sites, with the nitrogen atoms serving as primary nucleophilic centers for electrophilic attack [11] [17]. The carbamate nitrogen possesses a lone pair of electrons that can coordinate with electrophilic species, though this reactivity is modulated by the electronic effects of the carbonyl group [3] [11].

Protonation studies reveal that the compound can be protonated at multiple sites, with the carbonyl oxygen being the preferred protonation site in the gas phase, while the nitrogen atom becomes more favorable in polar protic solvents [18]. The protonation behavior significantly influences the electrophilic reactivity patterns, as protonation at different sites leads to distinct reaction pathways [18].

The electrophilic activation of the carbamate functionality occurs through acid-catalyzed processes, where strong acids can protonate the carbamate oxygen, leading to the formation of highly reactive intermediates [11]. In strongly acidic media, diprotonation can occur, generating isocyanate intermediates that exhibit enhanced electrophilic character [11].

The terminal amino group in the 4-aminobutyl chain provides an additional site for electrophilic attack, with the primary amine showing typical nucleophilic behavior toward electrophiles . The reactivity of this site can be modulated by the electronic effects transmitted through the alkyl chain and the conformational flexibility of the molecule .

Hydrogen Bonding Networks

Intramolecular Hydrogen Bonding Patterns

Tert-butyl 4-aminobutyl(methyl)carbamate exhibits complex intramolecular hydrogen bonding patterns that significantly influence its conformational stability and reactivity [19] [20]. The most prevalent intramolecular hydrogen bonding interaction occurs between the amino group and the carbamate carbonyl oxygen, forming a stabilizing N-H···O=C hydrogen bond [19] [20].

The intramolecular hydrogen bonding is particularly significant in the context of conformational control, where specific hydrogen bonding patterns can stabilize either syn or anti rotamers preferentially [21] [20]. The formation of intramolecular hydrogen bonds between the amino group and the carbamate carbonyl results in conformational restriction, leading to the stabilization of specific rotameric forms [21] [20].

Resonance-assisted hydrogen bonding (RAHB) effects contribute to the enhanced stability of certain conformational arrangements [22]. The RAHB interactions involve the delocalization of π-electrons along the hydrogen-bonded system, creating a synergistic effect between the resonance stabilization and hydrogen bonding [22]. This phenomenon is particularly pronounced in carbamate systems where the carbonyl group participates in extended conjugation [22].

The intramolecular hydrogen bonding patterns are sensitive to the conformational flexibility of the 4-aminobutyl chain, which can adopt multiple conformations that either facilitate or hinder hydrogen bond formation [19]. The gauche and anti conformations around the carbon-carbon bonds create a dynamic equilibrium that influences the accessibility of intramolecular hydrogen bonding sites .

Intermolecular Interactions in Solution State

The intermolecular interactions of tert-butyl 4-aminobutyl(methyl)carbamate in solution are dominated by hydrogen bonding networks that involve both the carbamate functionality and the terminal amino group [24] [25]. These interactions play a crucial role in determining the solution behavior, aggregation properties, and conformational dynamics of the compound [24] [25].

In polar protic solvents, the compound forms extensive hydrogen bonding networks with solvent molecules, particularly through the amino group and the carbamate carbonyl oxygen [26] [27]. The strength and geometry of these interactions depend on the solvent polarity and hydrogen bonding capability, influencing the overall stability and reactivity of the molecule [26] [28].

The intermolecular hydrogen bonding patterns exhibit concentration-dependent behavior, with higher concentrations promoting aggregation through the formation of hydrogen-bonded dimers and higher-order assemblies [4] [24]. The aggregation process is facilitated by the complementary hydrogen bonding between the amino group of one molecule and the carbamate carbonyl of another molecule [4] [24].

The solution-state intermolecular interactions are characterized by ion-dipole bonding when the compound is protonated, creating stronger interactions than simple hydrogen bonding [26]. The carbamate ion exhibits preferential interaction with polar solvents through the carbon-oxygen dipole, while the nitrogen-hydrogen interactions are generally weaker [26].

Temperature-dependent studies reveal that the intermolecular hydrogen bonding networks undergo dynamic exchange processes, with the equilibrium between different hydrogen-bonded species shifting with temperature [4]. This dynamic behavior contributes to the temperature-dependent conformational preferences observed in solution [4].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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